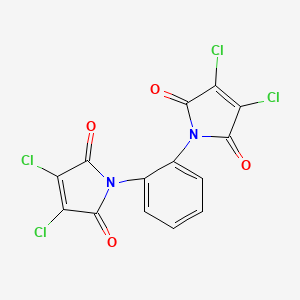![molecular formula C4H10O2Se B14446812 Methoxy[(methoxymethyl)selanyl]methane CAS No. 78945-11-6](/img/structure/B14446812.png)
Methoxy[(methoxymethyl)selanyl]methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methoxy[(methoxymethyl)selanyl]methane is an organoselenium compound characterized by the presence of methoxy and methoxymethyl groups attached to a selenium atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methoxy[(methoxymethyl)selanyl]methane can be synthesized through several methods. One common approach involves the reaction of methoxymethyl chloride with sodium selenide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methoxy[(methoxymethyl)selanyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Wissenschaftliche Forschungsanwendungen
Methoxy[(methoxymethyl)selanyl]methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methoxy[(methoxymethyl)selanyl]methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular processes and pathways. The compound’s methoxy and methoxymethyl groups may also contribute to its reactivity and interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl selenide: Another organoselenium compound with similar reactivity.
Methoxymethane: Shares the methoxy group but lacks the selenium atom.
Selenomethionine: An amino acid derivative containing selenium.
Uniqueness
Methoxy[(methoxymethyl)selanyl]methane is unique due to its specific combination of methoxy, methoxymethyl, and selenium groups
Eigenschaften
CAS-Nummer |
78945-11-6 |
|---|---|
Molekularformel |
C4H10O2Se |
Molekulargewicht |
169.09 g/mol |
IUPAC-Name |
methoxy(methoxymethylselanyl)methane |
InChI |
InChI=1S/C4H10O2Se/c1-5-3-7-4-6-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
KGMFBTHVHUINLG-UHFFFAOYSA-N |
Kanonische SMILES |
COC[Se]COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

![(1R)-7,7-Dimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14446750.png)

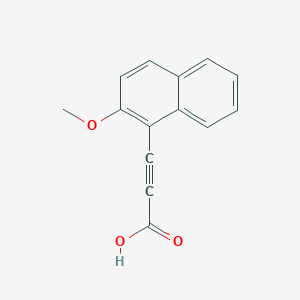
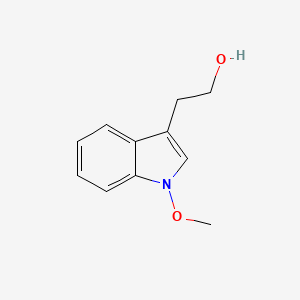
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)

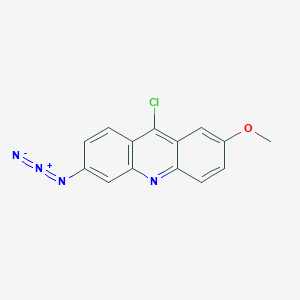
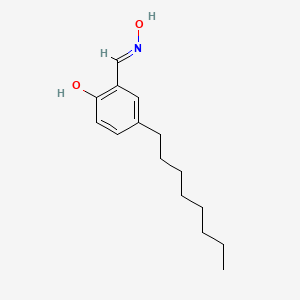
![1-[(4-Ethenylphenyl)methyl]-2-ethyl-4-methyl-1H-imidazole](/img/structure/B14446793.png)
